molecular formula C10H11NO3 B3040184 4-(Ethylcarbamoyl)benzoic acid CAS No. 167627-38-5

4-(Ethylcarbamoyl)benzoic acid

Cat. No.: B3040184
CAS No.: 167627-38-5
M. Wt: 193.2 g/mol
InChI Key: DDPZUPPIADDZFM-UHFFFAOYSA-N
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Description

4-(Ethylcarbamoyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an ethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylcarbamoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-aminobenzoic acid with ethyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process generally includes the steps of mixing, heating, and purification, with careful control of reaction parameters to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Acyl Substitution: This reaction involves the substitution of the ethylcarbamoyl group with other nucleophiles, such as amines or alcohols.

    Esterification: The carboxyl group can react with alcohols in the presence of an acid catalyst to form esters.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Acyl Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

    Esterification: Alcohols and acid catalysts like sulfuric acid or hydrochloric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Acyl Substitution: Substituted amides or esters.

    Esterification: Ethyl esters of benzoic acid derivatives.

    Reduction: Corresponding alcohols.

Scientific Research Applications

4-(Ethylcarbamoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Ethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylcarbamoyl group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-(Methylcarbamoyl)benzoic acid: Similar structure but with a methyl group instead of an ethyl group.

    4-(Butylcarbamoyl)benzoic acid: Contains a butyl group instead of an ethyl group.

    4-(Phenylcarbamoyl)benzoic acid: Features a phenyl group in place of the ethyl group.

Uniqueness: 4-(Ethylcarbamoyl)benzoic acid is unique due to its specific ethylcarbamoyl substitution, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(ethylcarbamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-11-9(12)7-3-5-8(6-4-7)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPZUPPIADDZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289102
Record name 4-[(Ethylamino)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167627-38-5
Record name 4-[(Ethylamino)carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167627-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Ethylamino)carbonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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